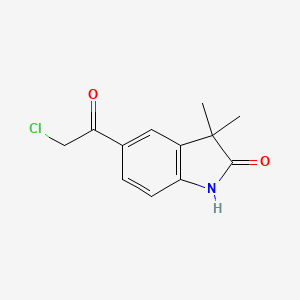

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

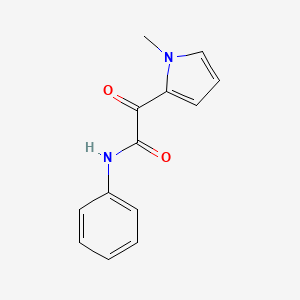

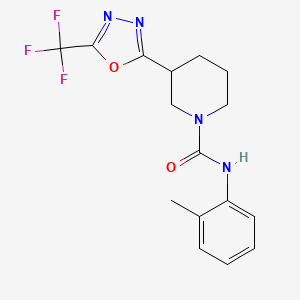

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound used in scientific research. It is also known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist. This compound is used in the study of β2-adrenergic receptors and has been shown to have potential therapeutic applications in the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Characterization of Complexes Research into the synthesis and structural characterization of new oxidovanadium(V) complexes showcases the interaction with similar compounds, highlighting the significance of supramolecular assemblies and the impact of hydrogen bonding. This work contributes to understanding the chemical behavior and potential applications of such complexes in various scientific fields, such as catalysis and materials science (Back et al., 2012).

Antioxidant Activities A study on the antioxidant activities of phenols and catechols, including derivatives similar to the compound , reveals insights into their H-atom donating activities. This research is critical for developing antioxidants with improved efficiency and stability for pharmaceutical and food industry applications (Barclay et al., 1999).

Nucleophilic Addition Reactions Investigations into nucleophilic addition reactions to alkyl propiolates provide a pathway for synthesizing alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates. This research has implications for organic synthesis, offering methods for creating diverse organic compounds with potential applications in drug development and materials science (Yavari et al., 2005).

Catalytic Alkylation The catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes demonstrates a novel approach to C-C cross-coupling reactions. This research is significant for the development of new catalytic processes that could be applied in pharmaceutical synthesis and the manufacture of complex organic molecules (Qian et al., 2011).

"Living" and "Immortal" Polymerization Catalysts A study on the preparation of sterically hindered biphenol and its application as a catalyst for the "living" and "immortal" polymerization of epsilon-caprolactone highlights the potential of such compounds in polymer science. This research provides a foundation for developing new polymerization catalysts, which could lead to the production of polymers with novel properties for various applications (Hsueh et al., 2002).

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-(2-tert-butyl-4-methoxyphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3.ClH/c1-17(2,3)15-10-14(21-7)8-9-16(15)22-12-13(20)11-19-18(4,5)6;/h8-10,13,19-20H,11-12H2,1-7H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMVASCKGKGAHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)